molecular formula C12H14ClNO8 B053839 (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 120221-14-9

(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B053839
CAS No.: 120221-14-9
M. Wt: 335.69 g/mol
InChI Key: PJCVBKZRKNFZOD-RMPHRYRLSA-N
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Description

(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a sophisticated synthetic glycoside derivative, primarily recognized as a chromogenic substrate for the study of glycoside hydrolase enzymes, particularly β-glucosidases. Its research value lies in its meticulously designed structure: the (2S,3R,4S,5S,6R) configuration defines it as a β-linked glucopyranoside, while the 2-chloro-4-nitrophenoxy aglycone acts as a chromophore. The mechanism of action involves the enzymatic hydrolysis of the glycosidic bond, which liberates the intensely yellow 2-chloro-4-nitrophenolate ion. This reaction allows researchers to continuously monitor and quantify enzyme activity with high sensitivity through simple spectrophotometric methods. This compound is an indispensable tool for enzymologists and biochemical researchers for kinetic characterization, inhibitor screening, and mechanistic studies of glycosidases. Its application extends to high-throughput screening (HTS) assays in drug discovery programs targeting metabolic disorders and infectious diseases where glycosidase activity is pivotal. Furthermore, its utility in profiling enzyme specificity and for the quality control of enzyme preparations makes it a critical reagent in both academic and industrial research settings. We provide this compound with guaranteed high purity and structural integrity to ensure reliable and reproducible experimental results for the scientific community.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCVBKZRKNFZOD-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595373
Record name 2-Chloro-4-nitrophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120221-14-9
Record name 2-Chloro-4-nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120221-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitrophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 65446-24-4, is a complex organic molecule with potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14ClNO8C_{12}H_{14}ClNO_8 with a molecular weight of approximately 335.69 g/mol. Its structure features a tetrahydropyran ring with multiple hydroxyl groups and a chlorinated aromatic moiety.

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₈
Molecular Weight335.69 g/mol
CAS Number65446-24-4
Synonyms2-Chloro-4-nitrophenoxy-tetrahydro-pyran-3,4,5-triol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it acts as a substrate for β-glucosidase , an enzyme implicated in various metabolic pathways. The presence of hydroxyl groups enhances its binding affinity to these targets.

Enzymatic Interaction

  • β-glucosidase Substrate : The compound undergoes hydrolysis by β-glucosidase to release 2-chloro-4-nitrophenol, which may have further biological implications.
  • Glycosyltransferase Pathway : It participates in glycosyltransferase-catalyzed reactions that are crucial for carbohydrate metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antidiabetic Properties

A study highlighted the potential of similar tetrahydropyran derivatives as dual inhibitors of sodium-glucose co-transporter proteins (SGLT), which are targets for diabetes treatment. The structural characteristics of this compound suggest it may share similar properties due to its structural analogies with active compounds in this class .

Antimicrobial Activity

Preliminary findings suggest that compounds with similar functional groups demonstrate antimicrobial properties against various pathogens. The chlorinated phenoxy group may enhance the compound's effectiveness against bacterial strains by disrupting cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on SGLT Inhibition : A series of tetrahydropyran derivatives were tested for their ability to inhibit SGLT proteins effectively. Results indicated that modifications to the hydroxymethyl and chlorinated phenyl groups significantly influenced their inhibitory potency .
  • Antimicrobial Testing : Compounds structurally similar to this tetrahydropyran were evaluated for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed promising activity linked to the presence of halogenated aromatic rings .

Scientific Research Applications

Substrate for Enzyme Detection

CNPβCD is utilized as a fluorogenic substrate for the detection of various glycosidases, including:

  • β-Galactosidase : CNPβCD aids in determining the activity levels of β-galactosidase through hydrolysis, producing detectable fluorescence .
  • β-Glucuronidase : The compound is also effective in assessing β-glucuronidase activity, which is crucial in various biochemical assays .

Food Testing and Environmental Monitoring

Due to its solubility and stability, CNPβCD serves as an important reagent in:

  • Food Safety Testing : It can be employed to evaluate the presence of specific enzymes related to food spoilage or contamination .
  • Environmental Testing : The compound is used to monitor enzymatic activities in environmental samples, aiding in the assessment of ecosystem health .

Pharmaceutical Applications

CNPβCD derivatives have been explored for their potential therapeutic effects:

  • Diabetes Treatment : Research indicates that certain derivatives of CNPβCD may assist in regulating blood glucose levels and could be developed into antihyperglycemic agents .
  • Antihypertensive Agents : Some studies have suggested that modifications of this compound may lead to new antihypertensive drugs .

Case Study 1: Enzymatic Activity Detection

A study demonstrated the effectiveness of CNPβCD as a substrate for β-galactosidase. The fluorescence intensity correlated with enzyme concentration, allowing for quantitative analysis in clinical samples. This application highlights the utility of CNPβCD in diagnostic assays.

Case Study 2: Environmental Monitoring

In a project assessing soil health, CNPβCD was used to measure enzyme activity related to organic matter decomposition. Results indicated that higher enzyme activity correlated with healthier soil ecosystems, showcasing its role in environmental science.

Data Tables

Application AreaSpecific Use CaseBenefits
Enzyme Detectionβ-Galactosidase and β-GlucuronidaseHigh sensitivity and specificity
Food TestingDetection of spoilage enzymesEnsures food safety
Environmental MonitoringSoil health assessmentEvaluates ecosystem health
Pharmaceutical DevelopmentAntidiabetic and antihypertensive agentsPotential for new drug discovery

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name (Stereochemistry) Molecular Formula Molecular Weight Key Substituents Biological/Research Applications
Target Compound: (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol C₁₂H₁₄ClNO₈ 347.70 (calc.) 2-Chloro-4-nitrophenoxy, hydroxymethyl Research intermediate, potential bioactivity
Sotagliflozin (2S,3R,4R,5S,6R) C₂₁H₂₅ClO₅S 424.94 4-Chloro-3-(4-ethoxybenzyl)phenyl, methylthio FDA-approved SGLT inhibitor for diabetes
(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol C₁₂H₁₄N₄O₈ 342.26 7-Nitrobenzooxadiazolyl, hydroxymethyl Fluorescent probes, imaging agents
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-((4-nitrophenyl)disulfanyl)tetrahydro-2H-pyran-3,4,5-triol C₁₂H₁₅NO₇S₂ 349.38 4-Nitrophenyl disulfanyl, hydroxymethyl Redox studies, enzyme inhibition
Key Observations:

Substituent Effects: The target compound’s 2-chloro-4-nitrophenoxy group contrasts with Sotagliflozin’s 4-ethoxybenzyl and methylthio groups, which enhance hydrophobicity and metabolic stability . The nitro group in the target compound may confer higher electrophilicity, impacting reactivity in nucleophilic substitution reactions.

Molecular Weight and Solubility :

  • The target compound (MW ~347.70) is lighter than Sotagliflozin (MW 424.94), suggesting better solubility in polar solvents. However, the nitro group may reduce aqueous solubility compared to hydroxyl-rich analogs like (2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol (MW 342.30) .

Biological Activity: Sotagliflozin’s methylthio and ethoxybenzyl groups are critical for SGLT1/2 inhibition, while the target compound’s nitrophenoxy group may favor interactions with nitroreductases or cytochrome P450 enzymes . The disulfanyl linkage in introduces redox sensitivity, absent in the target compound, making it suitable for controlled drug release systems.

Preparation Methods

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction remains a cornerstone for synthesizing aryl glycosides. For the target compound, this method involves reacting a fully protected β-D-glucopyranosyl bromide donor with 2-chloro-4-nitrophenol in the presence of silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O). The reaction typically proceeds in anhydrous dichloromethane (DCM) or chloroform under reflux conditions. The stereochemical outcome (β-configuration) is ensured by neighboring-group participation from the C2 acetyl group, which directs nucleophilic attack to the anomeric carbon’s β-face.

Yields for analogous nitrophenyl glycosides, such as 4-nitrophenyl-β-D-galactopyranoside, range from 60–70% under optimized conditions. Critical parameters include strict anhydrous conditions and stoichiometric silver salts to neutralize HBr byproducts. Post-reaction deprotection of hydroxyl groups (e.g., using Zemplén transesterification with sodium methoxide) yields the final triol.

Helferich Method

The Helferich glycosylation employs hydrogen bromide (HBr) in acetic acid to activate the glycosyl donor. For this compound, peracetylated glucose reacts with 2-chloro-4-nitrophenol under acidic conditions, forming the glycosidic bond via an SN1 mechanism. The reaction is conducted at 40–50°C, with yields of 55–60% reported for structurally similar nitrophenyl glycosides. While cost-effective, this method suffers from lower stereoselectivity compared to Koenigs-Knorr, often requiring chromatographic purification to isolate the desired β-anomer.

Modern Synthetic Approaches

Trichloroacetimidate Donors

Glycosyl trichloroacetimidates offer superior reactivity and stereocontrol. Activation of a C1-imidate donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) with catalytic trimethylsilyl triflate (TMSOTf) in DCM enables efficient coupling with 2-chloro-4-nitrophenol at room temperature. This method achieves yields exceeding 75% for nitrophenyl glycosides, with β-selectivity driven by the anomeric effect and solvent polarity. Deprotection via mild basic hydrolysis (e.g., NH₃/MeOH) preserves the nitro and chloro substituents.

Enzymatic Synthesis

Glycosidases and glycosyltransferases have been explored for eco-friendly synthesis. β-Glucosidase from Almonds catalyzes the transglycosylation of p-nitrophenyl β-D-glucopyranoside to aryl acceptors, though yields for 2-chloro-4-nitrophenol derivatives remain modest (30–40%). Directed evolution of enzymes to enhance affinity for electron-deficient phenols is an active research area.

Catalytic and Hybrid Methods

Lewis Acid Catalysts

Bismuth(III) triflate [Bi(OTf)₃] and ytterbium(III) triflate [Yb(OTf)₃] have emerged as efficient catalysts for glycosylation. In a representative procedure, perbenzylated glucosyl fluoride reacts with 2-chloro-4-nitrophenol in acetonitrile at 60°C, yielding the β-glycoside in 68% yield with <5% α-anomer. Lewis acids stabilize oxocarbenium intermediates, enhancing reaction rates and selectivity.

Organocatalysts

Proline-derived catalysts enable stereoselective glycosylations under mild conditions. For example, L-proline (20 mol%) in dimethylformamide (DMF) facilitates the coupling of glucosyl iodides with nitrophenols at 25°C, achieving β:α ratios of 9:1. Hydrogen-bonding interactions between the catalyst and glycosyl donor are critical for stereocontrol.

Optimization and Industrial Production

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction times from hours to minutes. A protocol using glycosyl bromides and 2-chloro-4-nitrophenol in acetone under microwaves achieves 85% conversion in 10 minutes, though scalability remains challenging.

Industrial-Scale Purification

Crystallization from ethanol/water mixtures (7:3 v/v) provides >99% purity for bulk production. Process intensification via continuous-flow reactors is being adopted to enhance throughput .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the stereochemistry and functional groups of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, 1H^1H NMR (300 MHz, methanol-d4_4) can resolve signals for hydroxyl groups (δ 3.58–3.98 ppm) and aromatic protons (δ 7.14–8.15 ppm) to confirm substitution patterns . High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks (e.g., [M+Li]+^+, [M+Na]+^+) to validate the molecular formula . Coupling these with IR spectroscopy ensures detection of nitro (-NO2_2) and hydroxyl (-OH) groups.

Q. What are standard protocols for synthesizing this compound?

  • Methodological Answer : A multi-step synthesis is typical. Begin with protecting hydroxyl groups (e.g., using tert-butyldimethylsilyl or benzyl ethers) to prevent side reactions. Introduce the 2-chloro-4-nitrophenoxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF, K2_2CO3_3, 60°C). Final deprotection with TFA or catalytic hydrogenation yields the target compound. Purification via HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >95% purity .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :

  • Personal Protection : Wear NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal exposure .
  • Storage : Store at 2–8°C in airtight containers, away from ignition sources .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent nitro group decomposition .

Advanced Research Questions

Q. How can conflicting NMR or MS data be resolved during structural validation?

  • Methodological Answer :

  • Step 1 : Compare experimental 1H^1H and 13C^13C NMR data with computational predictions (e.g., DFT calculations).
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals in the tetrahydro-2H-pyran ring .
  • Step 3 : Cross-validate MS fragmentation patterns with in silico tools (e.g., Mass Frontier) to confirm the nitro-phenoxy moiety .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nucleophilic substitution .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at lower temperatures .
  • Workup : Implement flash chromatography (silica gel, hexane/ethyl acetate gradient) before HPLC to remove hydrophobic impurities .

Q. How does the nitro-phenoxy substituent influence the compound’s pharmacological activity?

  • Methodological Answer :

  • Mechanistic Insight : The nitro group (-NO2_2) acts as an electron-withdrawing group, enhancing binding affinity to carbohydrate-processing enzymes (e.g., glycosidases) via dipole interactions .
  • Experimental Design : Perform enzyme inhibition assays (e.g., α-glucosidase) at varying pH levels to study protonation effects on activity .
  • Data Analysis : Use molecular docking (AutoDock Vina) to map interactions between the nitro group and active-site residues .

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